molecular formula C9H8BrNO2 B1456457 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 868371-91-9

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Katalognummer B1456457
CAS-Nummer: 868371-91-9
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: VHEPADRAYRQXLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the IUPAC name 8-bromo-3,4-dihydro-2H-1,4-benzoxazine . It has a molecular weight of 214.06 . It is a brown liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a brown liquid at room temperature . The molecular weight of the compound is 214.06 .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a versatile precursor in the synthesis of various fused and spiro 1,4-benzoxazine derivatives. This compound undergoes reactions with halo compounds, cyanoketene S,S diacetal, bromine, and bidentates to form thieno-1,4-benzoxazines, pyrano-1,4-benzoxazine derivatives, spiro compounds, and thiopyrano-1,4-benzoxazine or pyrrolo-1,4-benzoxazines, respectively (Moustafa, 2005). Furthermore, this compound can be used for the synthesis of chiral amino acid derived 3,4-dihydro-2H-benzo[b][1,4]thiazines and antibiotic levofloxacin, showcasing its potential in pharmaceutical development (Parai & Panda, 2009).

Reactivity and Stability The stability of 2-Bromo-2H-1,4-benzoxazin-3(4H)-ones is influenced by the conditions of the surrounding environment. These compounds are known to degrade under alkaline and acidic conditions, indicating a sensitivity that could be critical in chemical synthesis and storage (Ilaš & Kikelj, 2008).

Biological Activity and Applications Compounds derived from 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have been explored for their antimicrobial and antioxidant properties. For instance, some benzoxazinyl pyrazolone arylidenes synthesized from related compounds exhibit significant in vitro antimicrobial and antioxidant activities (Sonia et al., 2013). Additionally, quinazolinones derived from similar compounds also display antimicrobial properties, further underscoring the potential of these compounds in therapeutic and pharmaceutical applications (Patel et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Eigenschaften

IUPAC Name

8-bromo-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEPADRAYRQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-N-(3-bromo-2-hydroxyphenyl)propionamide (4.70 g, 14.6 mmol) and potassium carbonate (2.01 g, 14.6 mmol) in N,N-dimethylformamide (100 ml) was stirred at room temperature for 15 h. The mixture was poured into water and extracted with ether. The extract was washed with brine, dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography eluting with 20% ethyl acetate/n-hexane to afford 2.12 g (60%) of the title compound.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-N-(3-bromo-2-hydroxyphenyl)propanamide (4.72 g, 14.61 mmol) and potassium carbonate (2.020 g, 14.61 mmol) in DMF (50 mL) was stirred at room temperature overnight. At the conclusion of this period, the reaction mixture was diluted with water and extracted with ether. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (100:0:0 to 0:90:10 hexanes:ethyl acetate:methanol) to afford the title compound (3.35 g, 95% yield) as a brown solid. 1H NMR (400 MHz, CDCl3) δ 8.17 (br. S, 1H), 7.22 (dd, J=8.0, 1.4 Hz, 1H), 6.85 (t, J=7.9 Hz, 1H), 6.76 (dd, J=7.8, 1.4 Hz, 1H), 4.78 (q, J=6.8 Hz, 1H), 1.64 (d, J=6.8 Hz, 3H).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
Reactant of Route 3
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
Reactant of Route 6
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.